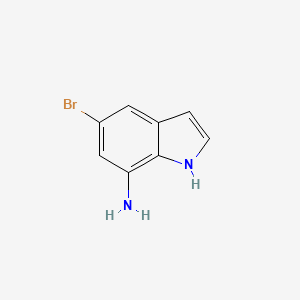

5-bromo-1H-indol-7-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-indol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTCJQGCGWZTAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426622 | |

| Record name | 5-bromo-1H-indol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374537-99-2 | |

| Record name | 5-Bromo-1H-indol-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374537-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-1H-indol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1H-indol-7-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-bromo-1H-indol-7-amine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, synthesis, and potential biological significance of 5-bromo-1H-indol-7-amine. Due to the limited availability of data for this specific molecule, information from closely related analogs is included to provide a comprehensive understanding.

Chemical Properties

This compound, with the CAS number 590417-93-9, is a substituted indole derivative. Indoles are a class of aromatic heterocyclic organic compounds that are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules. The introduction of a bromine atom and an amino group to the indole scaffold provides handles for further chemical modifications, making it a valuable building block in synthetic chemistry.

Physicochemical Properties

| Property | 5-bromo-1H-indole[1][2] | 5-bromo-7-methyl-1H-indole[3][4] | This compound (Estimated) |

| Molecular Formula | C₈H₆BrN | C₉H₈BrN | C₈H₇BrN₂ |

| Molecular Weight | 196.04 g/mol | 210.07 g/mol | 211.06 g/mol |

| Melting Point | 90-92 °C | Not Available | Likely higher than 5-bromoindole due to the amino group's potential for hydrogen bonding. |

| Boiling Point | 228.5°C (rough estimate) | 165 °C (at 0.1 Torr) | Not Available |

| Appearance | White to light brown powder or chunks | Not Available | Likely a solid, color may vary. |

| Solubility | 126 mg/L (calculated) | Not Available | Expected to be soluble in polar aprotic solvents like DMSO and DMF, similar to other indole derivatives[5]. |

| pKa | 16.04 ± 0.30 (Predicted) | Not Available | The presence of the amino group would introduce a basic pKa. |

Spectral Data

Detailed spectral data for this compound is not published. However, the expected spectral characteristics can be inferred from data on similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons. The chemical shifts will be influenced by the electron-donating amino group at the 7-position and the electron-withdrawing bromine atom at the 5-position. The N-H proton of the amine and the indole will likely appear as broad signals. For comparison, the ¹H NMR of 5-bromo-7-methylindole in CDCl₃ shows signals at δ 8.10 (br, 1H), 7.63 (s, 1H), 7.22 (t, 1H), 7.12 (s, 1H), 6.51 (q, 1H), and 2.47 (s, 3H)[4].

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eight carbon atoms of the indole ring. The positions of these signals will be affected by the substituents.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic N-H stretching vibrations for the primary amine (typically a pair of bands around 3300-3500 cm⁻¹) and the indole N-H (around 3400 cm⁻¹). These bands are generally sharper than O-H bands[6].

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (211.06 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (M and M+2) will be observed.

Synthesis and Reactivity

Synthetic Approaches

A common method for the synthesis of aminoindoles is the reduction of the corresponding nitroindole. Therefore, a plausible synthetic route to this compound would involve the nitration of 5-bromoindole followed by reduction of the nitro group. A general procedure for the reduction of a nitroindole to an aminoindole using tin(II) chloride has been reported for the synthesis of 5-bromo-1H-indol-3-amine[7].

Another versatile approach to substituted indoles starts from aromatic amines. This method involves the ortho-iodination of a substituted aniline, followed by a palladium-catalyzed Sonogashira coupling with a protected acetylene, and subsequent copper-catalyzed cyclization to form the indole ring[8]. This strategy could potentially be adapted for the synthesis of this compound.

Experimental Workflow: Synthesis of Substituted Indoles from Aromatic Amines

Caption: A general synthetic workflow for substituted indoles.

Reactivity

The chemical reactivity of this compound is dictated by the indole nucleus and its substituents.

-

Indole Nucleus: The indole ring is susceptible to electrophilic substitution, typically at the C3 position.

-

Amino Group: The amino group at the 7-position is nucleophilic and can undergo reactions such as acylation and alkylation.

-

Bromo Group: The bromine atom at the 5-position is a versatile handle for various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of functional groups, making this compound a valuable intermediate for creating diverse chemical libraries[9].

Biological Activity and Potential Applications

While there is no specific biological data available for this compound, the indole scaffold is a well-established pharmacophore in drug discovery. The introduction of a bromine atom has been shown to enhance the biological activity of many natural products[10].

Derivatives of bromo-indoles have been investigated for a variety of therapeutic applications:

-

Anticancer Agents: Many indole derivatives exhibit potent anticancer activity. For instance, 5-bromoindole derivatives have been explored as potential anticancer agents[10]. Some indole-based compounds act as inhibitors of key signaling pathways involved in cancer progression[11].

-

Anti-inflammatory Agents: Indole-2-one and 7-aza-2-oxindole derivatives have been synthesized and evaluated as anti-inflammatory agents[12].

-

Neurodegenerative Diseases: Indole-based compounds are also being developed as agents against neurodegenerative diseases.

Given the structural features of this compound, it is a promising candidate for further investigation in these and other therapeutic areas. The presence of the amino and bromo groups provides opportunities for the synthesis of a diverse range of derivatives for structure-activity relationship (SAR) studies.

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are general methodologies for reactions commonly performed on similar indole derivatives, which can be adapted by skilled researchers.

General Procedure for the Reduction of a Nitroindole to an Aminoindole

This protocol is adapted from the synthesis of 5-bromo-1H-indol-3-amine[7].

-

Dissolution: Dissolve the starting 5-bromo-7-nitro-1H-indole in a suitable solvent such as acetic acid.

-

Addition of Reducing Agent: To the stirred solution, add a reducing agent like tin(II) chloride (SnCl₂) at room temperature.

-

Reaction: Heat the reaction mixture (e.g., to 85°C) and stir for a sufficient period (e.g., 2 hours) to ensure complete conversion.

-

Work-up: Cool the mixture and concentrate it under reduced pressure. The crude product can then be purified by a suitable method like column chromatography.

Logical Flowchart: Reduction of Nitroindole

Caption: A flowchart for the reduction of a nitroindole.

General Procedure for Suzuki Cross-Coupling

This is a general protocol for the Suzuki coupling of a bromo-indole derivative[9].

-

Reaction Setup: In a reaction vessel, combine the this compound, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Solvent: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture, and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate it.

-

Purification: Purify the crude product by column chromatography.

Conclusion

This compound is a promising but understudied molecule with significant potential as a building block in medicinal chemistry and drug discovery. Its structural features, particularly the presence of reactive amino and bromo groups on the privileged indole scaffold, offer numerous possibilities for the synthesis of diverse and complex molecules. While direct experimental data is scarce, this guide provides a comprehensive overview based on the properties and reactivity of closely related compounds. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to unlock its full potential in the development of novel therapeutic agents.

References

- 1. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromoindole | 10075-50-0 [chemicalbook.com]

- 3. 5-Bromo-7-methyl-1H-indole | C9H8BrN | CID 21102200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. 5-Bromo-1H-indol-3-amine synthesis - chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. beilstein-archives.org [beilstein-archives.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 5-bromo-1H-indol-7-amine: A Technical Guide to the Reduction of 5-bromo-7-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of 5-bromo-1H-indol-7-amine from its precursor, 5-bromo-7-nitro-1H-indole. The reduction of the nitro group at the C7 position of the indole scaffold is a critical transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. This document outlines established methodologies, provides detailed experimental protocols for analogous reactions, and presents quantitative data to aid in the successful execution of this synthesis.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific substitution pattern on the indole ring is crucial for its biological activity. The presence of an amino group at the 7-position, as in this compound, offers a key point for further functionalization and molecular elaboration in drug discovery programs. The synthesis of this compound is primarily achieved through the reduction of the corresponding 7-nitroindole derivative. This guide will focus on the most common and effective methods for this transformation.

Core Synthesis Pathway: Reduction of a Nitro Group

The conversion of 5-bromo-7-nitro-1H-indole to this compound involves the reduction of the aromatic nitro group to a primary amine. Several established methods are suitable for this transformation, each with its own advantages in terms of yield, selectivity, and reaction conditions. The most prominent methods include catalytic hydrogenation, and chemical reduction using reagents such as stannous chloride (SnCl₂) or sodium dithionite (Na₂S₂O₄).

Caption: General reaction scheme for the reduction of 5-bromo-7-nitro-1H-indole.

Experimental Protocols and Data

Method 1: Reduction with Stannous Chloride (SnCl₂)

Stannous chloride is a classic and effective reagent for the reduction of aromatic nitro compounds. It is known for its chemoselectivity, often leaving other reducible functional groups intact.

Experimental Protocol (Adapted from the reduction of 5-bromo-3-nitro-1H-indole):

-

Dissolution: Dissolve 5-bromo-7-nitro-1H-indole in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O), typically 4-5 equivalents. If using a non-acidic solvent like ethanol, the addition of concentrated hydrochloric acid is often necessary to facilitate the reaction.

-

Reaction: Heat the reaction mixture to a temperature ranging from room temperature to reflux (e.g., 85°C) and stir for a period of 1 to 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Basification: Carefully basify the mixture with a saturated sodium bicarbonate solution or a sodium hydroxide solution until the pH is above 8. This will precipitate tin salts.

-

Filtration and Extraction: Filter the mixture to remove the tin salts and wash the precipitate with an organic solvent such as ethyl acetate. Separate the organic layer of the filtrate and extract the aqueous layer with the same organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel if necessary.

Quantitative Data for an Analogous Reaction (5-bromo-3-nitro-1H-indole reduction):

| Parameter | Value | Reference |

| Starting Material | 5-bromo-3-nitro-1H-indole | N/A |

| Reagent | Stannous chloride (SnCl₂) | N/A |

| Solvent | Acetic Acid | N/A |

| Temperature | 85 °C | N/A |

| Reaction Time | 2 hours | N/A |

| Yield | 92% | N/A |

Method 2: Reduction with Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite is a mild and cost-effective reducing agent, often used in aqueous or mixed aqueous-organic solvent systems.

Experimental Protocol (Adapted from the reduction of N-ethyl-3-nitro indole):

-

Dissolution: Dissolve the 5-bromo-7-nitro-1H-indole in a suitable solvent mixture, such as ethanol and a sodium hydroxide solution.

-

Reagent Addition: Prepare a solution of sodium dithionite in water and add it dropwise to the heated solution of the nitroindole (e.g., 50°C).

-

Reaction: Stir the mixture at a moderately elevated temperature (e.g., 50°C) and monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

-

Work-up: Once the reaction is complete, filter the hot mixture to remove any insoluble materials.

-

Extraction: Evaporate the filtrate to dryness under reduced pressure. Dissolve the residue in a dilute acid solution (e.g., 5% HCl), filter, and then make the solution basic (pH > 10) with a cold sodium hydroxide solution.

-

Purification: Extract the basic aqueous solution with an organic solvent like diethyl ether or ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.

Quantitative Data for an Analogous Reaction (N-ethyl-3-nitro indole reduction):

| Parameter | Value | Reference |

| Starting Material | N-ethyl-3-nitro indole | N/A |

| Reagent | Sodium dithionite (Na₂S₂O₄) | N/A |

| Solvent | Ethanol / aq. NaOH | N/A |

| Temperature | 50 °C | N/A |

| Reaction Time | Not specified | N/A |

| Yield | Not specified | N/A |

Method 3: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields and purity. A key consideration is the potential for dehalogenation of the bromo-substituent, which can sometimes be mitigated by careful catalyst and condition selection.

Experimental Protocol (General Procedure):

-

Setup: In a hydrogenation vessel, dissolve 5-bromo-7-nitro-1H-indole in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Stir the reaction mixture vigorously under a hydrogen atmosphere (from balloon pressure to higher pressures in a Parr apparatus) at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or by observing hydrogen uptake. The reaction is typically complete within 1-4 hours.

-

Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst.

-

Purification: Evaporate the solvent under reduced pressure to yield the this compound.

Quantitative Data for Catalytic Hydrogenation of Nitroindoles (General):

| Parameter | Value | Reference |

| Starting Material | Various Nitroindoles | N/A |

| Catalyst | Palladium on Carbon (Pd/C) | N/A |

| Solvent | Ethanol or Ethyl Acetate | N/A |

| Temperature | Room Temperature | N/A |

| Reaction Time | 1 - 4 hours | N/A |

| Yield | Generally high | N/A |

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 5-bromo-7-nitro-1H-indole is a straightforward yet crucial transformation for the development of novel therapeutics. The choice of reduction method will depend on the specific requirements of the synthesis, including scale, available equipment, and the presence of other functional groups. The protocols and data presented in this guide, although based on analogous compounds, provide a solid foundation for researchers to successfully achieve this synthesis. It is recommended to perform small-scale optimization experiments to determine the ideal reaction conditions for this specific substrate.

5-bromo-1H-indol-7-amine CAS number and physical data

CAS Number: 590417-93-9[1]

Note on Data Availability: Extensive searches for detailed physical and experimental data for 5-bromo-1H-indol-7-amine (CAS 590417-93-9) did not yield specific information regarding its physical properties, experimental protocols, or established signaling pathways. This suggests that it is a less common or less extensively characterized isomer of bromoindole.

To provide a comprehensive technical guide in the requested format, this document will focus on the well-characterized and closely related isomer, 5-bromo-1H-indole (CAS: 10075-50-0) . This compound serves as a representative example for researchers, scientists, and drug development professionals working with bromoindoles.

Core Compound: 5-bromo-1H-indole

5-bromo-1H-indole is a crucial intermediate in the synthesis of a variety of biologically active compounds.[2] Its indole scaffold is a privileged structure in medicinal chemistry, and the bromine atom at the 5-position provides a versatile handle for further chemical modifications, particularly through cross-coupling reactions.

Physical and Chemical Properties

The following table summarizes the key physical and chemical data for 5-bromo-1H-indole.

| Property | Value | Source |

| CAS Number | 10075-50-0 | [3] |

| Molecular Formula | C₈H₆BrN | [3][4] |

| Molecular Weight | 196.04 g/mol | [3] |

| Melting Point | 90-92 °C | ChemicalBook |

| Boiling Point | 228.5 °C (estimate) | ChemicalBook |

| Appearance | White to light brown powder or chunks | ChemicalBook |

| Solubility | 126 mg/L (calculated) | ChemicalBook |

| Storage | Store at -20°C, protect from light. | [2] |

Experimental Protocols

Bromoindoles are versatile building blocks in organic synthesis. Below is a representative experimental protocol for a common reaction involving 5-bromo-1H-indole.

Synthesis of 5-bromo-1H-indole

A patent describes a method for preparing 5-bromoindole from indole in a three-step process.

Step 1: Synthesis of Sodium Indoline-2-sulfonate

-

Dissolve indole in an alcoholic organic solvent.

-

Add an aqueous solution of sodium bisulfite.

-

Stir the reaction for 15 to 20 hours.

-

Filter, wash, and dry the resulting solid to obtain the intermediate.

Step 2: Acetylation

-

Mix the intermediate from Step 1 with acetic anhydride.

-

Heat the mixture to 68-75 °C for 2 to 3 hours.

-

Add an ester or benzene-based organic solvent and react for another 0.5 to 1 hour.

-

Cool, filter, wash, and dry the product.

Step 3: Bromination and Hydrolysis

-

Dissolve the intermediate from Step 2 in water.

-

Add bromine at 0-5 °C and react for 1 to 3 hours.

-

Allow the reaction to warm to room temperature and continue for another 1 to 2 hours.

-

Add an aqueous solution of sodium bisulfite, followed by an aqueous solution of sodium hydroxide.

-

Reflux the mixture for 12 to 18 hours.

-

Cool the solution to precipitate the 5-bromoindole product, then filter, wash, and dry.

Signaling Pathways and Logical Relationships

While specific signaling pathways for this compound are not documented, the broader class of indole derivatives is known to be involved in various biological activities, including anticancer and anti-neurodegenerative effects. For instance, derivatives of 5-bromoindole have been investigated for their antiproliferative activity.

The following diagram illustrates a general workflow for the synthesis and potential biological screening of 5-bromoindole derivatives.

Caption: Workflow for Synthesis and Biological Screening of 5-Bromoindole Derivatives.

References

An In-depth Technical Guide to the Spectroscopic Data of Indole Derivatives

Spectroscopic Data of 5-Bromo-1H-indole

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 5-bromo-1H-indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of 5-bromo-1H-indole are typically acquired in deuterated chloroform (CDCl₃) with chemical shifts (δ) reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectroscopic Data for 5-Bromo-1H-indole in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H1 (N-H) | ~8.15 | br s |

| H4 | ~7.75 | s |

| H2 | ~7.30 | d |

| H6 | ~7.20 | d |

| H3 | ~6.45 | s |

Table 2: ¹³C NMR Spectroscopic Data for 5-Bromo-1H-indole in CDCl₃ [1]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C7a | 134.5 |

| C3a | 129.6 |

| C2 | 125.1 |

| C4 | 124.3 |

| C6 | 121.5 |

| C5 | 112.9 |

| C7 | 112.5 |

| C3 | 102.4 |

Infrared (IR) Spectroscopy

The IR spectrum of 5-bromo-1H-indole provides information about its functional groups.

Table 3: Key IR Absorption Bands for 5-Bromo-1H-indole

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 | N-H Stretch | Indole N-H |

| ~3100-3000 | C-H Stretch (Aromatic) | Ar-H |

| ~1610, ~1460 | C=C Stretch (Aromatic) | Aromatic Ring |

| ~1340 | C-N Stretch | Indole C-N |

| ~790 | C-H Bend (Aromatic) | Ar-H |

| ~580 | C-Br Stretch | Aryl Bromide |

Mass Spectrometry (MS)

Mass spectrometry of 5-bromo-1H-indole shows the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, a characteristic isotopic pattern is observed for bromine-containing fragments.

Table 4: Mass Spectrometry Data for 5-Bromo-1H-indole [2]

| m/z | Interpretation |

| 197 | [M+2]⁺ molecular ion peak (with ⁸¹Br isotope) |

| 195 | [M]⁺ molecular ion peak (with ⁷⁹Br isotope) |

| 116 | [M - Br]⁺ fragment |

| 89 | [M - Br - HCN]⁺ fragment |

Spectroscopic Data of 5-Aminoindole

To understand the influence of an amino group on the indole scaffold, the spectroscopic data for 5-aminoindole is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data was reported for 5-aminoindole in DMSO-d₆.[3]

Table 5: ¹H NMR Spectroscopic Data for 5-Aminoindole in CDCl₃ [3]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H (Indole) | 7.96 | br s | - |

| H7 | 7.20 | d | 8.4 |

| H2 | 7.14 | s | - |

| H4 | 6.95 | s | - |

| H6 | 6.67 | d | 8.4 |

| H3 | 6.38 | s | - |

| NH₂ | 3.51 | br s | - |

Table 6: ¹³C NMR Spectroscopic Data for 5-Aminoindole in DMSO-d₆ [3]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C5 | 141.0 |

| C7a | 129.8 |

| C3a | 128.5 |

| C2 | 124.7 |

| C7 | 111.8 |

| C6 | 111.4 |

| C4 | 103.2 |

| C3 | 99.6 |

Mass Spectrometry (MS)

The mass spectrum of 5-aminoindole shows a prominent molecular ion peak.[4]

Table 7: Mass Spectrometry Data for 5-Aminoindole [4]

| m/z | Interpretation |

| 132 | [M]⁺ molecular ion peak |

| 131 | [M-H]⁺ fragment |

| 104 | [M - HCN - H]⁺ fragment |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the indole derivative.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: ~12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Spectral Width: ~200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift axis using the residual solvent peak or TMS (0.00 ppm).

-

Integrate signals for ¹H NMR to determine proton ratios.

IR Spectroscopy

Sample Preparation (KBr Pellet):

-

Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of a pure KBr pellet or the empty sample compartment should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[5]

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL.[5]

-

Filter the solution if any particulate matter is present.[5]

Data Acquisition (Electron Impact - EI):

-

Instrument: A mass spectrometer with an EI source, often coupled with a gas chromatograph (GC-MS).

-

Ionization Energy: Typically 70 eV.

-

The sample is vaporized and then ionized by a beam of high-energy electrons, causing fragmentation.[6]

-

The resulting ions are separated by a mass analyzer based on their mass-to-charge (m/z) ratio and detected.[6]

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 5-Aminoindole | C8H8N2 | CID 78867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. m.youtube.com [m.youtube.com]

The Discovery and Isolation of 7-Aminoindole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-aminoindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the discovery, synthesis, and isolation of 7-aminoindole derivatives. It details established synthetic methodologies, including the reduction of 7-nitroindoles and emerging C-H activation strategies. Furthermore, this guide outlines comprehensive experimental protocols for synthesis, purification, and characterization, supported by quantitative data and spectroscopic analysis. The biological significance of these derivatives is highlighted through their interaction with key signaling pathways, such as the PI3K/AKT/mTOR and DDX3 helicase pathways, with a focus on their potential as anticancer and antiviral agents. This document is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics based on the 7-aminoindole framework.

Introduction

Indole and its derivatives have long been recognized for their diverse biological activities, leading to their widespread use in drug discovery.[1] Among these, 7-aminoindole derivatives have garnered significant attention due to their unique pharmacological properties. The introduction of an amino group at the C7 position of the indole ring has been shown to be a favorable modification for the development of potent anticancer and antiviral agents.[1][2] This guide provides a comprehensive overview of the synthesis, isolation, and biological evaluation of this important class of compounds.

Synthetic Methodologies

The synthesis of 7-aminoindole derivatives can be broadly categorized into two main approaches: the reduction of 7-nitroindoles and the direct C-H amination of the indole core.

Reduction of 7-Nitroindoles

A common and well-established method for the synthesis of 7-aminoindoles is the reduction of the corresponding 7-nitroindole precursor. This transformation can be achieved using various reducing agents, with catalytic hydrogenation and metal-mediated reductions being the most prevalent.

2.1.1. Catalytic Hydrogenation

Catalytic hydrogenation offers a clean and efficient method for the reduction of nitroindoles. Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose.

Experimental Protocol: Catalytic Hydrogenation of 7-Nitroindole

-

Reaction Setup: In a hydrogenation flask, dissolve 7-nitroindole (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%).

-

Hydrogenation: Seal the flask and purge with hydrogen gas. The reaction is then stirred vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.

-

Isolation: The filtrate is concentrated under reduced pressure to yield 7-aminoindole.

2.1.2. Metal-Mediated Reduction (Stannous Chloride)

Reduction using stannous chloride (SnCl₂) in the presence of a strong acid is another effective method.

Experimental Protocol: Stannous Chloride Reduction of 7-Nitroindole

-

Reaction Setup: To a solution of 7-nitroindole (1.0 eq) in ethanol in a round-bottom flask, add stannous chloride dihydrate (SnCl₂·2H₂O) (typically 5 eq).

-

Acid Addition: Add concentrated hydrochloric acid to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 70-80 °C) with stirring.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture and pour it into ice water. Basify the mixture with a saturated sodium bicarbonate solution or 2 M sodium hydroxide solution to a pH > 8.

-

Purification: A precipitate of tin salts will form. Filter the mixture and wash the precipitate with ethyl acetate. Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 7-aminoindole.[3]

Transition Metal-Catalyzed C-H Amination

Direct C-H amination at the C7 position of the indole ring represents a more atom-economical approach to synthesizing 7-aminoindole derivatives. This method avoids the need for pre-functionalized starting materials. Palladium-catalyzed reactions have shown promise in this area, often requiring a directing group on the indole nitrogen to achieve high regioselectivity.[4][5][6][7]

Logical Workflow for C7-Selective C-H Amination

Isolation and Purification

Purification of the synthesized 7-aminoindole derivatives is crucial to obtain compounds of high purity for biological testing and further derivatization. Column chromatography is the most common technique employed for this purpose.

Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying multigram quantities of compounds.

Experimental Protocol: Flash Column Chromatography of 7-Aminoindole

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether) and pour it into a glass column. Allow the silica gel to settle, ensuring a well-packed, bubble-free column.

-

Sample Loading: Dissolve the crude 7-aminoindole in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

-

Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to a mixture of hexane and ethyl acetate (e.g., 70:30).

-

Fraction Collection: Collect fractions and monitor the separation using TLC.

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 7-aminoindole.

Experimental Workflow for Purification

References

- 1. 5-Aminoindole(5192-03-0) 13C NMR spectrum [chemicalbook.com]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. researchgate.net [researchgate.net]

- 4. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Deep Dive into the Electronic Landscape of 5-Bromoindoles: A Guide for Researchers

For Immediate Release

This technical guide offers an in-depth exploration of the theoretical studies on the electronic properties of 5-bromoindoles, a class of heterocyclic compounds of significant interest to researchers, scientists, and drug development professionals. This document synthesizes key data on the electronic structure of 5-bromoindoles, details the computational methodologies employed in their study, and provides visualizations of relevant scientific workflows. The unique electronic characteristics of 5-bromoindoles make them valuable building blocks in the synthesis of a wide array of bioactive molecules, including those with potential applications as anticancer and anti-inflammatory agents.[1]

Core Electronic Properties: A Quantitative Overview

The electronic properties of 5-bromoindole, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining its chemical reactivity and potential as a scaffold in drug design. The HOMO-LUMO energy gap is a key indicator of a molecule's stability and excitability. A smaller gap generally suggests higher reactivity.

| Property | Calculated Value | Method/Basis Set | Source/Analogy |

| HOMO Energy | ~ -5.8 to -6.2 eV | DFT (B3LYP) / 6-311+G(d,p) | Analogous to substituted indoles |

| LUMO Energy | ~ -0.8 to -1.2 eV | DFT (B3LYP) / 6-311+G(d,p) | Analogous to substituted indoles |

| HOMO-LUMO Gap | ~ 4.6 to 5.4 eV | DFT (B3LYP) / 6-311+G(d,p) | Analogous to substituted indoles |

| Dipole Moment | ~ 2.0 to 2.5 Debye | DFT (B3LYP) / 6-311+G(d,p) | Analogous to substituted indoles |

Note: The values presented are estimations based on computational studies of similar indole derivatives and should be considered as a representative range.

Experimental and Computational Protocols

The theoretical investigation of the electronic properties of 5-bromoindoles predominantly relies on quantum chemical calculations, with Density Functional Theory (DFT) being a widely used method.

Density Functional Theory (DFT) Calculations

A common approach for studying the electronic structure of indole derivatives involves the following steps:

-

Geometry Optimization: The initial 3D structure of the 5-bromoindole molecule is optimized to find its most stable energetic conformation. This is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a basis set such as 6-311+G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculations: Following optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic data.

-

Electronic Property Calculation: With the optimized geometry, single-point energy calculations are carried out to determine the electronic properties, including the HOMO and LUMO energies and the molecular dipole moment.

-

Molecular Orbital Visualization: The shapes and distributions of the HOMO and LUMO orbitals are visualized to understand the regions of the molecule involved in electron donation and acceptance.

Visualizing the Computational Workflow

The following diagram illustrates a typical workflow for the theoretical study of the electronic properties of a molecule like 5-bromoindole using DFT.

Caption: A flowchart of the computational workflow for determining the electronic properties of 5-bromoindole.

The Role of Electronic Properties in Drug Development

The electronic properties of 5-bromoindole derivatives are intrinsically linked to their biological activity. For instance, the distribution of electron density, as indicated by the molecular electrostatic potential, can guide the molecule's interaction with biological targets such as enzyme active sites. The ability of the indole scaffold to be functionalized at various positions, facilitated by its electronic characteristics, allows for the fine-tuning of these interactions to enhance potency and selectivity.

The bromine atom at the 5-position not only influences the electronic properties of the indole ring but also serves as a versatile handle for further chemical modifications through reactions like cross-coupling. This synthetic accessibility makes 5-bromoindoles attractive starting materials for the generation of diverse chemical libraries for drug discovery screening.

Logical Framework for Structure-Activity Relationship Studies

Understanding the relationship between the electronic properties of 5-bromoindole derivatives and their biological activity is a cornerstone of rational drug design. The following diagram outlines the logical steps involved in such a study.

Caption: Logical framework for a structure-activity relationship (SAR) study of 5-bromoindole derivatives.

References

A Technical Guide to the Physicochemical Characteristics of Halogenated Indoleamines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of halogenated indoleamines. Halogenation is a key strategy in medicinal chemistry to modulate the pharmacological profile of indoleamine scaffolds, influencing their interaction with biological targets, membrane permeability, and metabolic stability. Understanding these fundamental characteristics is critical for the rational design and development of novel therapeutics targeting systems such as the serotonergic pathways.

Core Physicochemical Properties

The introduction of a halogen atom (Fluorine, Chlorine, Bromine, Iodine) to an indoleamine structure can significantly alter its electronic and steric properties, thereby influencing its acidity (pKa), lipophilicity (logP), solubility, and stability.

Acidity and Ionization (pKa)

The pKa, or acid dissociation constant, is a critical parameter that determines the ionization state of a molecule at a given pH. For indoleamines, the primary amine in the ethylamine side chain is the main ionizable group. Its pKa value dictates the proportion of the molecule that is protonated (charged) versus neutral at physiological pH (~7.4). This ratio is crucial for receptor binding, membrane transport, and solubility.

Halogenation of the indole ring influences the pKa of the side-chain amine through inductive effects. Halogens are electron-withdrawing groups, which can pull electron density away from the amine, making it less basic and thus lowering its pKa.[1] The magnitude of this effect depends on the electronegativity of the halogen (F > Cl > Br > I) and its proximity to the side chain.[1]

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a fundamental determinant of a drug's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). It directly impacts the ability of a molecule to cross cellular membranes, including the blood-brain barrier.

Introducing a halogen atom generally increases the lipophilicity of an indoleamine. This is because halogens are more lipophilic than hydrogen atoms. The increase in logP is typically proportional to the size and polarizability of the halogen atom (I > Br > Cl > F). For instance, 4-fluoro-DMT is more lipophilic than its parent compound, psilocin (4-HO-DMT), due to the replacement of the hydrophilic hydroxyl group.[2]

Solubility

Solubility, the ability of a compound to dissolve in a solvent, is critical for drug formulation and bioavailability. For oral and injectable drugs, adequate aqueous solubility is often required. Halogenation, by increasing lipophilicity, often leads to a decrease in aqueous solubility. This presents a common challenge in drug development, requiring a balance between the lipophilicity needed for membrane permeation and the solubility required for administration and absorption. For example, 5-Bromo-DMT is reported to be soluble in organic solvents like DMSO and ethanol but has limited solubility in aqueous solutions.[3][4]

Stability

Chemical stability is the resistance of a compound to chemical degradation under various conditions, including changes in pH, temperature, and exposure to light. Stability studies are essential to determine a drug's shelf-life and appropriate storage conditions.[5] Indoleamines can be susceptible to oxidation, particularly at the indole ring. Halogenation can sometimes alter the electronic properties of the ring, potentially influencing its susceptibility to oxidative degradation. Often, a major degradation product for tryptamines is the biologically inactive N-oxide, which can form under exposure to air.[6]

Quantitative Physicochemical Data

The following tables summarize available quantitative data for a selection of halogenated indoleamines. It is important to note that experimental data for many of these compounds are sparse in the public domain.

Table 1: Receptor Binding Affinities (Ki, nM) at Serotonin Receptors

| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | Reference(s) |

| DMT | - | - | - | 234 | [7] |

| 4-Fluoro-DMT | 135 | 335 | 8.39 | 82-84 | [2] |

| 5-Fluoro-DMT | Agonist | Agonist | - | - | [8] |

| 5-Chloro-DMT | - | - | - | Higher affinity than DMT | [7] |

| 5-Bromo-DMT | Agonist | Agonist (EC50=3090) | Agonist | - | [9][10] |

| 6-Fluoro-DET | - | Inactive as psychedelic | - | - | [11] |

| 4-F-5-MeO-DMT | Potent Agonist | Selective over 5-HT2A/2C | - | Selective over 5-HT2A/2C | [5] |

Table 2: Other Physicochemical Properties

| Compound | Property | Value | Notes | Reference(s) |

| 4-Fluoro-DMT | Lipophilicity | More lipophilic than psilocin | Lacks hydrophilic -OH group. | [2] |

| 5-Bromo-DMT | Calculated XLogP3 | 2.2 | Computationally derived. | [12] |

| 5-Bromo-DMT | Solubility | DMF: 10 mg/ml; DMSO: 5 mg/ml; Ethanol: 20 mg/ml | In organic solvents. | [3] |

| 4-Fluorotryptophan | Calculated XLogP3-AA | -1.1 | Tryptophan analog. | [13] |

Experimental Protocols

Detailed and standardized protocols are essential for the accurate and reproducible determination of physicochemical properties.

Protocol for pKa Determination (Potentiometric Titration)

This method involves titrating a solution of the compound with a strong acid or base and measuring the pH at incremental additions of the titrant.

-

Preparation : Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).[14] Prepare a 1 mM solution of the test compound.[14] Prepare 0.1 M NaOH and 0.1 M HCl solutions for titration.[14] A solution of 0.15 M KCl is used to maintain constant ionic strength.[14]

-

Titration : Place 20 mL of the 1 mM sample solution in a reaction vessel on a magnetic stirrer.[14] Purge the solution with nitrogen to remove dissolved CO2.[14] Adjust the initial pH to ~1.8-2.0 with 0.1 M HCl.[14]

-

Measurement : Immerse the calibrated pH electrode into the solution. Titrate the solution by adding small, precise increments of 0.1 M NaOH.[14] Record the pH value after each addition, allowing the reading to stabilize. Continue the titration until the pH reaches ~12-12.5.[14]

-

Analysis : Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The inflection point of the sigmoid curve corresponds to the pKa.[15] The Henderson-Hasselbalch equation can also be used to calculate the pKa from points on the curve.[16]

-

Replication : Perform a minimum of three titrations for each compound to ensure reliability and calculate the average pKa and standard deviation.[14]

Protocol for logP Determination (Shake-Flask Method)

This is the gold standard method for experimentally determining the partition coefficient.[17]

-

Preparation : Prepare a stock solution of the test compound in the solvent of higher solubility (typically n-octanol). Prepare a biphasic system by adding equal volumes of n-octanol and water (pre-saturated with each other) to a flask.

-

Partitioning : Add a small amount of the compound stock solution to the octanol-water system. Seal the flask and shake it vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases.[18]

-

Phase Separation : Let the mixture stand undisturbed (or centrifuge) until the two phases have completely separated.[18]

-

Quantification : Carefully withdraw an aliquot from both the n-octanol and the aqueous layer.[18] Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.

-

Calculation : The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase: P = [organic] / [aqueous].[19] The logP is the base-10 logarithm of this value.[19]

Protocol for Solubility Determination (Equilibrium Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound.[20]

-

Preparation : Prepare buffer solutions at various physiologically relevant pH values.[20]

-

Equilibration : Add an excess amount of the solid compound to a vial containing a known volume of the buffer. Seal the vials.

-

Incubation : Agitate the vials at a constant temperature (e.g., 37 ± 1 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[20] Preliminary tests should be conducted to determine the required equilibration time.[20]

-

Phase Separation : After incubation, separate the undissolved solid from the solution. This can be done by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.45 µm PVDF).[21]

-

Quantification : Dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

-

Replication : A minimum of three replicate determinations at each pH condition is recommended.[20]

Protocol for Chemical Stability Assessment (Forced Degradation)

Forced degradation studies expose the compound to stress conditions to identify potential degradation pathways and develop stability-indicating analytical methods.[22]

-

Stress Conditions : Prepare solutions of the compound and expose them to a range of stress conditions, including:

-

Acidic : e.g., 0.1 M HCl at 60°C for 24 hours.

-

Basic : e.g., 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative : e.g., 3% H₂O₂ at room temperature for 24 hours.[22]

-

Thermal : e.g., Solid drug substance at 60°C.[22]

-

Photolytic : Expose the solution/solid to a controlled light source (e.g., Xenon lamp) as per ICH Q1B guidelines.[5]

-

-

Time Points : Sample the stressed solutions at various time points (e.g., 0, 4, 8, 12, 24 hours).

-

Analysis : Analyze the samples using a stability-indicating HPLC method (typically a gradient method with UV or MS detection). This method should be able to separate the parent compound from all significant degradation products.

-

Evaluation : Quantify the amount of the parent compound remaining and identify the structures of major degradation products, often using LC-MS/MS. The purpose is to understand the degradation pathways, not just to determine a shelf-life at this stage.[5]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The primary biological targets for many halogenated indoleamines are serotonin receptors, particularly the 5-HT2A receptor, which is a G protein-coupled receptor (GPCR).[23]

Caption: The 5-HT2A receptor Gq signaling cascade.[19][23][24]

Caption: Experimental workflow for physicochemical profiling.[20][25][26]

References

- 1. Novel Approaches to Serotonin Receptor Interaction Studies | Springer Nature Experiments [experiments.springernature.com]

- 2. 4-Fluoro-DMT - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 4-Fluoro-5-methoxy-DMT - Wikipedia [en.wikipedia.org]

- 6. Continuous flow synthesis of N , N -dimethyltryptamine (DMT) analogues with therapeutic potential - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00562G [pubs.rsc.org]

- 7. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Fluoro-DMT - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. 5-Bromo-DMT - Wikipedia [en.wikipedia.org]

- 11. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-Bromo-N,N-Dimethyltryptamine | C12H15BrN2 | CID 360252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-Fluorotryptophan | C11H11FN2O2 | CID 101198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 18. Exploring Halogen Bonds in 5-Hydroxytryptamine 2B Receptor–Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bosterbio.com [bosterbio.com]

- 22. researchgate.net [researchgate.net]

- 23. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 24. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 25. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques | Semantic Scholar [semanticscholar.org]

Navigating the Solubility Landscape of 5-bromo-1H-indol-7-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-1H-indol-7-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug development due to its structural motifs, which are present in numerous biologically active compounds. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and screening in drug discovery pipelines. This technical guide provides a comprehensive overview of the predicted solubility of this compound, detailed experimental protocols for its quantitative determination, and logical workflows to guide solvent selection.

Physicochemical Properties and Solubility Prediction

The structure of this compound, featuring a polar indole ring with both a hydrogen bond donor (amine group) and a halogen atom, suggests a nuanced solubility profile.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | The polar nature of these solvents can effectively solvate the polar N-H bonds of the indole and amine groups through dipole-dipole interactions. Many substituted indoles exhibit good solubility in these solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, facilitating interactions with the amine and indole N-H groups. However, the non-polar bromo-substituted benzene ring may limit very high solubility. |

| Non-Polar | Hexane, Toluene, Dichloromethane (DCM) | Low to Moderate | The overall polarity of the molecule is significant, limiting its solubility in non-polar solvents. Some solubility in moderately polar solvents like DCM might be observed. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate | Ethers are less polar than alcohols and aprotic polar solvents, leading to expected lower solubility. THF may show slightly better results than diethyl ether due to its higher polarity. |

Experimental Protocols for Solubility Determination

Accurate quantitative solubility data is best obtained through experimental measurement. The following are standard and reliable methods for determining the solubility of a solid organic compound in an organic solvent.

Equilibrium Shake-Flask Method

This is a widely accepted method for determining thermodynamic equilibrium solubility.

Methodology:

-

Preparation of a Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed, screw-cap vial or flask.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A shaker or rotator is recommended for consistent mixing.

-

Phase Separation: Allow the undissolved solid to settle. For finer suspensions, centrifugation or filtration (using a syringe filter compatible with the solvent) is necessary to obtain a clear, saturated solution.

-

Concentration Analysis: Carefully take an aliquot of the clear supernatant. The concentration of the dissolved this compound in the aliquot is then determined using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. A calibration curve must be prepared using standard solutions of known concentrations.

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore and does not interfere with the solvent's absorbance, this can be a rapid method. A calibration curve is also required.

-

Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is measured. This method is less sensitive and requires careful execution to avoid errors.

-

-

Calculation: The solubility is calculated and expressed in units such as g/L, mg/mL, or mol/L.

Kinetic Solubility Method (High-Throughput Screening)

This method is often used in early-stage drug discovery for rapid assessment of a compound's tendency to precipitate from a stock solution when diluted into an aqueous or buffer system, but the principle can be adapted for organic solvents.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like DMSO.

-

Serial Dilution: Perform serial dilutions of the stock solution into the target organic solvent in a multi-well plate format.

-

Precipitation Detection: The formation of a precipitate in each well is detected by instruments that measure light scattering (nephelometry) or absorbance.

-

Solubility Estimation: The concentration at which precipitation is first observed is considered the kinetic solubility.

Logical Workflow and Visualization

The process of determining and utilizing solubility data can be visualized as a logical workflow.

Caption: Workflow for determining the solubility of this compound.

Signaling Pathways and Experimental Design

In the context of drug development, understanding a compound's solubility is critical for designing relevant biological assays. For instance, if this compound is investigated as a kinase inhibitor, its solubility in aqueous buffers (often with a small percentage of a co-solvent like DMSO) will dictate the achievable concentrations for in vitro kinase assays and cell-based signaling studies.

The following diagram illustrates a generic experimental workflow where solubility is a key consideration.

Caption: Role of solubility in a typical drug discovery experimental workflow.

Conclusion

While quantitative solubility data for this compound is not yet established in the literature, this guide provides a robust framework for its prediction and experimental determination. By understanding the physicochemical properties of the molecule and applying the detailed experimental protocols provided, researchers can generate the necessary data to effectively utilize this compound in their research and development endeavors. The logical workflows presented offer a clear path for integrating solubility assessment into the broader research pipeline, from initial solvent selection to the design of meaningful biological assays.

Biological Activity Screening of Novel Bromoindoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoindoles, a class of halogenated heterocyclic compounds, have emerged as a significant area of interest in medicinal chemistry and drug discovery.[1] Found in various marine organisms and also accessible through synthetic routes, these compounds exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1] The incorporation of a bromine atom onto the indole scaffold can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, often leading to enhanced potency and target selectivity.[1] This guide provides a comprehensive overview of the biological activity screening of novel bromoindoles, detailing experimental protocols, summarizing quantitative data, and illustrating key signaling pathways.

Synthesis of Novel Bromoindoles

The synthesis of novel bromoindoles is a critical first step in their biological evaluation. The position of the bromine atom on the indole ring, as well as other substitutions, plays a crucial role in the molecule's biological activity. Common starting materials for these syntheses include indole, which can be brominated at various positions, and substituted anilines.

A general synthetic route to 5-bromoindole involves a multi-step process starting from indole. This can include a low-temperature, low-pressure liquid-phase hydrogenation to obtain indoline, followed by acetylation to produce N-acetylindoline. A subsequent clean bromination reaction yields N-acetyl-5-bromoindoline, which is then deacetylated under acidic conditions to give 5-bromoindoline. Finally, oxidative dehydrogenation produces the desired 5-bromoindole. Another method involves the reaction of 4-bromoaniline with chloroacetaldehyde, followed by cyclization.[2]

Similarly, 6-bromoindole can be synthesized through various chemical routes. One approach involves the Friedel-Crafts acylation of 6-bromoindole with aroyl chlorides to produce 3-aroylindoles, which can be further modified.[3] The bromine atom at the 5- or 6-position serves as a convenient handle for further functionalization, often through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, to introduce a variety of substituents and generate a library of novel bromoindole derivatives for screening.[4][5]

Biological Activity Screening

A comprehensive screening of novel bromoindoles involves a battery of in vitro assays to determine their potential therapeutic effects.

Anticancer Activity

Bromoindoles have demonstrated significant potential as anticancer agents, acting through various mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1][3] For instance, derivatives of 5-bromoindole-2-carboxylic acid have been synthesized and shown to inhibit the proliferation of various cancer cell lines, including those of the lung (A549), liver (HepG2), and breast (MCF-7).[6][7] Some of these compounds have been found to be potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation.[6][7] Furthermore, 3-(2-bromoethyl)-indole has been shown to inhibit the growth of colon cancer cells and suppress the activation of NF-κB, a transcription factor involved in cancer cell survival and proliferation.[8][9]

Anti-inflammatory Activity

The anti-inflammatory properties of bromoindoles are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[10] A key mechanism underlying this effect is the inhibition of the NF-κB signaling pathway.[1] In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory genes.[1] Certain bromoindoles, such as 6-bromoindole and 6-bromoisatin, have been shown to block this translocation, thereby reducing the production of inflammatory molecules.[1]

Antimicrobial Activity

The emergence of antibiotic-resistant bacteria has spurred the search for new antimicrobial agents. Bromoindoles have shown promise in this area, with some derivatives exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[4][11] For example, 6-bromoindolglyoxylamido derivatives have been identified as having enhanced antibacterial activity.[11] The mechanism of action for some of these compounds is believed to involve the permeabilization and depolarization of the bacterial membrane.[11] Additionally, certain bromoindole-polyamine conjugates have been shown to act as antibiotic potentiators, enhancing the efficacy of existing antibiotics against resistant strains.[5][12]

Enzyme Inhibition

The indole scaffold is a well-known privileged structure in the design of enzyme inhibitors.[4] Bromoindoles, in particular, have been investigated as inhibitors of various kinases, which are critical regulators of cellular signaling and are often dysregulated in diseases like cancer.[4] The bromine atom provides a site for chemical modification to optimize binding to the target enzyme.[4] Derivatives of 5-bromoindole have been developed as inhibitors of key kinases such as EGFR, Vascular Endothelial Growth Factor Receptor (VEGFR), and BRAF kinase.[4][5]

Data Presentation

The following tables summarize the quantitative data on the biological activities of selected novel bromoindoles.

Table 1: Anticancer Activity of Novel Bromoindoles

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 3-(2-bromoethyl)-indole (BEI-9) | SW480 (colon) | MTS | 12.5 | [13] |

| 3-(2-bromoethyl)-indole (BEI-9) | HCT116 (colon) | MTS | 5 | [13] |

| 5-bromoindole derivative 3a | HepG2 (liver) | MTT | 1.23 | [6] |

| 5-bromoindole derivative 3a | A549 (lung) | MTT | 2.45 | [6] |

| 5-bromoindole derivative 3a | MCF-7 (breast) | MTT | 3.12 | [6] |

IC50: Half-maximal inhibitory concentration.

Table 2: Anti-inflammatory Activity of Bromoindoles

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Isatin | NO Inhibition | RAW264.7 | ~339.8 | [10] |

| 5-Bromoisatin | NO Inhibition | RAW264.7 | 151.6 | [10] |

| 6-Bromoindole | NO Inhibition | RAW264.7 | Similar to 5-Bromoisatin | [10] |

IC50: Half-maximal inhibitory concentration.

Table 3: Antimicrobial Activity of Bromoindoles

| Compound | Microorganism | MIC (µg/mL) | Reference |

| α,ω-di-(5-bromoindole-3-carboxamido)spermine (3) | Staphylococcus aureus | Not specified | [5] |

| α,ω-di-(5-bromoindole-3-carboxamido)spermine (3) | MRSA | Not specified | [5] |

| 6-bromoindolglyoxylamide polyamine derivative (3) | Staphylococcus aureus | Not specified | [11] |

| 6-bromoindolglyoxylamide polyamine derivative (3) | Staphylococcus intermedius | Not specified | [11] |

MIC: Minimum Inhibitory Concentration.

Key Signaling Pathways Modulated by Bromoindoles

Bromoindoles exert their biological effects by modulating key cellular signaling pathways. Understanding these interactions is crucial for rational drug design and development.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation, immunity, and cell survival.[14] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[14] Upon stimulation by various signals, such as inflammatory cytokines or pathogens, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome.[14] This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.[14] Several bromoindoles have been shown to inhibit this pathway, preventing NF-κB nuclear translocation and subsequent pro-inflammatory gene expression.[1][9]

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels.[15][16] This process is essential for tumor growth and metastasis.[15] The pathway is initiated by the binding of VEGF-A to its receptor, VEGFR-2, a receptor tyrosine kinase located on the surface of endothelial cells.[17][18] This binding leads to receptor dimerization and autophosphorylation, creating docking sites for various signaling proteins.[17] These proteins, in turn, activate downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[17][18] Certain bromoindole derivatives have been shown to inhibit VEGFR signaling, thereby exerting anti-angiogenic effects.[4][7]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable screening of novel bromoindoles.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20]

Materials:

-

96-well microplate

-

Test bromoindole compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[21]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[1][22]

-

Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the bromoindole compounds. Include a vehicle control (e.g., DMSO).[1]

-

Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.[1]

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Griess Assay for Nitric Oxide (NO) Inhibition

The Griess assay is a common method for measuring nitrite concentration, which is a stable and quantifiable breakdown product of NO.[23]

Materials:

-

96-well microplate

-

Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid)[24]

-

Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[24]

-

Sodium nitrite standard solution

-

Cell culture supernatant

-

Microplate reader

Procedure:

-

Sample Preparation: Collect cell culture supernatants from cells treated with bromoindoles and inflammatory stimuli (e.g., LPS).

-

Standard Curve: Prepare a standard curve using serial dilutions of the sodium nitrite solution.

-

Griess Reaction: Add 50 µL of cell supernatant or standard to each well of a 96-well plate.[24]

-

Add 50 µL of Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.[23][24]

-

Add 50 µL of Griess Reagent B to each well and incubate for another 5-10 minutes at room temperature, protected from light.[23][24]

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[24]

-

Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of NO inhibition compared to the stimulated control.[1]

Kinase Inhibition Assay

Kinase inhibition assays are used to determine the ability of bromoindoles to inhibit the activity of specific kinases. A common format is a luminescence-based assay that measures ATP consumption.[4][25]

Materials:

-

384-well plate[4]

-

Kinase of interest (e.g., EGFR, VEGFR, BRAF)[4]

-

Kinase substrate (e.g., a specific peptide)[4]

-

ATP[4]

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)[4]

-

Test bromoindole compounds

-

Luminometer

Procedure:

-